molecular formula C54H94N4O25 B8025130 Bis-Mal-PEG19

Bis-Mal-PEG19

Cat. No. B8025130
M. Wt: 1199.3 g/mol
InChI Key: UUUPFATWPQAQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-Mal-PEG19 is a useful research compound. Its molecular formula is C54H94N4O25 and its molecular weight is 1199.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-Mal-PEG19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-Mal-PEG19 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Cross-Linking : Bis-Mal-PEG2000 has been used as a bifunctional protein cross-linker targeted to sulfhydryl groups. It introduces intra-tetrameric cross-links into oxy-HbA (oxyhemoglobin A) in nearly quantitative yields. This cross-linking has a limited influence on the oxygen affinity and cooperativity of HbA but reduces the Bohr effect significantly. This approach holds promise for the stabilization of new designer low oxygen affinity hemoglobins generated by recombinant DNA technology for applications as hemoglobin-based therapeutics (Manjula et al., 2000).

  • Chromatographic Separation and Detection : Bis-Mal-PEG has been used in studies focusing on the chromatographic separation and detection of monofunctional maleimide polyethylene glycol (mono-mal-PEG) impurities. This is crucial for assessing the quality of mono-mal-PEG as a raw material for protein PEGylation, a process widely used in therapeutic protein modification (Tang et al., 2012).

  • Polymeric Architecture in Drug Delivery : The impact of polymeric architecture, comparing dendrimer and linear bis(PEG) polymer, has been studied in the context of drug solubility and cytotoxicity enhancement. Bis-Mal-PEG, in this case, is part of the framework for developing polymeric conjugates with paclitaxel, a poorly soluble anticancer drug, demonstrating that nanosized dendritic polymer conjugates can be effective as anticancer drug carriers (Khandare et al., 2006).

  • Epigenetic Studies : In the field of epigenetics, Bis-Mal-PEG has been indirectly referenced in studies analyzing the methylation status of imprinted genes like H19 and MEST/PEG1 during spermatogenesis and oocyte development. These studies contribute to our understanding of parental-specific epigenetic modifications in the mammalian genome (Kerjean et al., 2000; Sato et al., 2007).

  • Antibody Engineering and Therapeutics : Bis-Mal-PEG has been mentioned in the context of the Protein Engineering Summit, particularly in discussions on bispecific antibodies and their potential therapeutic applications in various solid tumors and hematological malignancies (Li et al., 2019).

  • PEGylation of Proteins : The strategy of PEGylation, which involves attaching polyethylene glycol to proteins, has been explored using Bis-Mal-PEG. This approach has been shown to increase the therapeutic efficacy of protein-based medicines (Brocchini et al., 2008).

properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H94N4O25/c59-49(5-9-57-51(61)1-2-52(57)62)55-7-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-8-56-50(60)6-10-58-53(63)3-4-54(58)64/h1-4H,5-48H2,(H,55,59)(H,56,60)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPFATWPQAQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H94N4O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-Mal-PEG19

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.